(R)-Licarbazepine Acetate
Descripción
Contextualization within Dibenzazepine (B1670418) Derivatives Research
(R)-Licarbazepine Acetate (B1210297) belongs to the dibenzazepine family of compounds, a class of drugs that has been central to the management of epilepsy for decades. nih.gov The foundational molecule of this family is Carbamazepine (B1668303) (CBZ), first synthesized in 1953. d-nb.info Following CBZ, Oxcarbazepine (B1677851) (OXC) was introduced in the 1980s as a keto-analogue with the goal of improving upon the pharmacokinetic profile of its predecessor. nih.govspringermedizin.de
The research trajectory then led to the development of acetate esters of OXC's primary active metabolite, licarbazepine (B1675244), to further refine pharmacokinetic properties. nih.gov This resulted in the synthesis of Eslicarbazepine (B1671253) Acetate (ESL), the (S)-enantiomer, and its counterpart, (R)-Licarbazepine Acetate. google.com These compounds are structurally characterized by a dibenzazepine nucleus with a 5-carboxamide substituent. tandfonline.com this compound, specifically, is the acetate ester of (R)-licarbazepine. ncats.io While ESL is extensively metabolized to its active (S)-licarbazepine metabolite, this compound serves as a prodrug to (R)-licarbazepine. ncats.iowikipedia.org
The primary mechanism of action for this class of drugs is the blockade of voltage-gated sodium channels (VGSCs), which helps to stabilize hyperexcitable neuronal membranes. tandfonline.com Research indicates that while both (S)- and (R)-licarbazepine interact with VGSCs, there are differences in their affinity and effects. For instance, eslicarbazepine ((S)-licarbazepine) has a lower affinity for the resting state of VGSCs compared to carbamazepine and (R)-licarbazepine, suggesting a greater selectivity for rapidly firing neurons. nih.govspringermedizin.de
Stereochemical Significance in Pharmaceutical Development
The development of single-enantiomer drugs like this compound and its stereoisomer, Eslicarbazepine Acetate, highlights the critical role of stereochemistry in modern pharmacology. A racemic mixture contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other. While they may share the same chemical formula, their three-dimensional arrangement can lead to different biological activities.
The synthesis of specific stereoisomers, such as (R)-(+)-10-acetoxy-10,11-dihydro-5H-dibenz/b,f/azepine-5-carboxamide, was a deliberate strategy to avoid the formation of racemic mixtures of active metabolites. google.com Oxcarbazepine, for example, is metabolized to a racemic mixture of (S)-licarbazepine (eslicarbazepine) and (R)-licarbazepine. springermedizin.de In contrast, Eslicarbazepine Acetate is metabolized almost exclusively to the (S)-enantiomer. nih.gov
This stereoselectivity is significant because the different enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles. For instance, some studies suggest that eslicarbazepine ((S)-licarbazepine) is the more pharmacologically active enantiomer. wikipedia.org The ability to isolate and administer a single, more active enantiomer can potentially lead to a more targeted therapeutic effect. The development of chiral separation methods, such as liquid chromatography, has been crucial in the ability to accurately estimate the presence of the (R)-enantiomer in bulk drug samples of Eslicarbazepine Acetate. nih.gov
Historical Perspective of Related Antiepileptic Compounds
The history of dibenzazepine antiepileptic drugs begins with the discovery of Carbamazepine (CBZ) by Swiss chemist Walter Schindler in 1953. d-nb.info Initially investigated for its potential as a neuroleptic, its anticonvulsant properties were recognized in the early 1960s, leading to its approval for epilepsy in Great Britain and Switzerland in 1963. d-nb.infofrontiersin.org CBZ became a first-line treatment for focal epilepsy. nih.gov
In the 1980s, Oxcarbazepine (OXC) was introduced as an analogue of CBZ, designed to offer improved tolerability and a better pharmacokinetic profile. springermedizin.detandfonline.com Further research into the metabolites of OXC revealed that its efficacy was largely attributable to its monohydroxy derivatives, licarbazepine. nih.gov This understanding spurred the development of Eslicarbazepine Acetate (ESL) in the 1990s, a prodrug of the (S)-enantiomer of licarbazepine, with the aim of further enhancing pharmacokinetics. nih.govspringermedizin.de ESL received FDA approval for the treatment of epilepsy in 2013. frontiersin.org
This progression from a racemic drug (CBZ) to a keto-analogue (OXC) and finally to a single-enantiomer prodrug (ESL) illustrates a key trend in pharmaceutical development: the refinement of existing chemical scaffolds to create more targeted and potentially more effective therapies. The investigation of this compound is a part of this ongoing scientific inquiry into the nuanced activities of individual stereoisomers within the dibenzazepine class.
Detailed Research Findings
Chemical Properties of Dibenzazepine Derivatives
The core structure of these compounds is the dibenz[b,f]azepine nucleus. The variations among the key derivatives are highlighted below.
| Compound | Chemical Name | Key Structural Feature |
| Carbamazepine (CBZ) | 5H-dibenz[b,f]azepine-5-carboxamide | A double bond at the 10,11-position of the azepine ring. tandfonline.com |
| Oxcarbazepine (OXC) | 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide | A keto group at the 10-position. tandfonline.com |
| Eslicarbazepine Acetate (ESL) | (S)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | An acetate group at the 10-position with (S)-stereochemistry. google.com |
| This compound | (R)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide | An acetate group at the 10-position with (R)-stereochemistry. google.com |
Metabolism of Dibenzazepine Derivatives
The metabolic pathways of these compounds show significant differences, which influence their active forms in the body.
| Prodrug | Primary Active Metabolite(s) | Notes |
| Oxcarbazepine (OXC) | (S)-licarbazepine (eslicarbazepine) and (R)-licarbazepine | Metabolized to an enantiomeric mixture, with a higher proportion of the (S)-enantiomer. springermedizin.de |
| Eslicarbazepine Acetate (ESL) | Eslicarbazepine ((S)-licarbazepine) | Rapidly and extensively metabolized to the (S)-enantiomer, with minimal formation of (R)-licarbazepine. drugbank.comnih.govnih.gov |
| This compound | (R)-licarbazepine | Serves as the prodrug for the (R)-enantiomer. ncats.io |
Research has shown that after oral administration of Eslicarbazepine Acetate, the systemic exposure is predominantly to eslicarbazepine, with minor contributions from (R)-licarbazepine and oxcarbazepine. drugbank.comnih.gov Studies in mice have indicated that (R)-licarbazepine may undergo further oxidation to an inactive trans-diol metabolite more readily than its (S)-enantiomer. ncats.io
Structure
3D Structure
Propiedades
IUPAC Name |
[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIALRBLEEWJACW-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186694-45-1 | |
| Record name | Licarbazepine acetate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LICARBAZEPINE ACETATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719C2B0CVD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Stereoselective Synthesis of R Licarbazepine Acetate
Chemical Synthesis Approaches for (R)-Licarbazepine Acetate (B1210297)
Chemical methods for producing enantiomerically pure (R)-Licarbazepine Acetate primarily involve either building the chiral center asymmetrically or separating the enantiomers from a racemic mixture.
A prominent asymmetric strategy for synthesizing this compound is the asymmetric hydrogenation of a prochiral enol acetate derivative of Licarbazepine (B1675244). google.com This method establishes the required stereocenter in a single, highly selective step.
The process utilizes a chiral rhodium catalyst, such as a Rhodium-(R)-BINAP (bisphosphine) complex, to direct the addition of hydrogen to one face of the carbon-carbon double bond of the enol acetate substrate. This preferential delivery of hydrogen to the re face of the substrate leads to the formation of the (R)-enantiomer in high excess. The reaction is sensitive to conditions, and optimization is key to its success. google.com Under optimal conditions, this method can achieve excellent results, though the cost of the chiral catalyst can be a consideration for industrial-scale production.
Table 1: Performance and Conditions for Asymmetric Hydrogenation
| Parameter | Value | Source(s) |
|---|---|---|
| Enantiomeric Excess (ee) | >98% | |
| Isolated Yield | 85–90% | |
| Catalyst | Rhodium-(R)-BINAP complex | |
| Catalyst Loading | 0.5–1.0 mol% Rh(I) | |
| Hydrogen Pressure | 50–100 psi | |
| Temperature | 50–70°C |
| Solvent | Tetrahydrofuran (THF) or Methanol | |
Chiral resolution is a classical and widely used approach for obtaining single enantiomers. This technique involves the separation of a racemic mixture of licarbazepine, which is first synthesized by reducing the precursor Oxcarbazepine (B1677851). google.com
The core of this method is the use of a chiral resolving agent to convert the enantiomers of racemic licarbazepine into a pair of diastereomers. google.com These diastereomers have different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization.
A common pathway involves these key steps:
Reduction of Oxcarbazepine : The starting material, Oxcarbazepine, is reduced using an agent like sodium borohydride (B1222165) to produce racemic licarbazepine.
Diastereomer Formation : The racemic licarbazepine is reacted with a chiral resolving agent. Examples of such agents include derivatives of tartaric acid, like D-methyldiphenylformyl winestone acid anhydride (B1165640) or (R)-(+)-acetyl mandelic acid. google.comgoogle.com This reaction creates a mixture of two diastereomeric salts.
Crystallization and Separation : The diastereomeric salts are separated by crystallization. For instance, when using D-methyldiphenylformyl winestone acid anhydride, the salt containing the (R)-licarbazepine preferentially crystallizes from a solvent like acetonitrile (B52724) at low temperatures. google.com
Hydrolysis and Acetylation : After separation, the chiral resolving agent is cleaved from the desired enantiomer, yielding optically pure (R)-licarbazepine. This is then acetylated using a reagent such as acetic anhydride in the presence of a base like pyridine (B92270) to furnish the final product, this compound.
Biocatalytic Routes for Enantiomerically Pure Intermediates
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. acs.org Enzymes, particularly lipases and ketoreductases, have been successfully employed to produce enantiomerically pure precursors for this compound. google.comgoogle.com
Kinetic resolution is a process where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product. Lipases are frequently used for this purpose in the synthesis of licarbazepine enantiomers. rsc.orgresearchgate.net
One strategy involves the lipase-catalyzed transesterification of racemic licarbazepine. In this approach, a lipase (B570770), such as that from Candida rugosa, selectively acylates the (S)-enantiomer. rsc.orgresearchgate.netscispace.com This leaves the desired (R)-licarbazepine unreacted, which can then be separated with high enantiomeric purity. scispace.com The choice of acyl donor (e.g., vinyl benzoate) and solvent is crucial for achieving high enantioselectivity. rsc.orgresearchgate.net
An alternative approach is the enantioselective hydrolysis of racemic licarbazepine acetate. Here, a lipase is used to selectively hydrolyze the acetate group from the (R)-enantiomer, yielding (R)-licarbazepine while leaving the (S)-licarbazepine acetate untouched. google.com The resulting mixture of (R)-licarbazepine and (S)-licarbazepine acetate can then be separated.
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Licarbazepine
| Lipase Source | Reaction Type | Selective Transformation | Result | Source(s) |
|---|---|---|---|---|
| Candida rugosa | Transesterification | Acylates (S)-licarbazepine | Unreacted (R)-licarbazepine and (S)-licarbazepine ester | rsc.orgresearchgate.netscispace.com |
A more direct biocatalytic route involves the stereoselective reduction of the prochiral ketone, Oxcarbazepine, to produce an enantiomerically enriched licarbazepine. researchgate.netresearchgate.net This transformation is typically achieved using ketoreductases (KREDs), also known as carbonyl reductases, which are a class of alcohol dehydrogenases (ADHs). acs.orggoogle.com
Different microorganisms and their corresponding enzymes exhibit distinct stereopreferences. While many ketoreductases reduce Oxcarbazepine to the (S)-enantiomer (eslicarbazepine), specific enzymes have been identified and engineered that selectively produce the (R)-enantiomer. google.comgoogleapis.com For instance, research has identified ketoreductases that can produce (R)-licarbazepine in enantiomeric excess. google.com
The development of these biocatalytic reductions often involves screening a wide range of microorganisms or using engineered enzymes developed through directed evolution. acs.orgresearchgate.net These engineered ketoreductases can offer high conversion rates and excellent enantiomeric excess (>99% ee) under optimized conditions, making this a highly efficient and green synthetic route. researchgate.netresearchgate.net For example, whole-cell biotransformation using yeast strains like Pichia methanolica has demonstrated the ability to reduce Oxcarbazepine to the S-enantiomer with high conversion and enantiomeric excess, showcasing the potential for finding strains that could produce the R-enantiomer. rsc.org
Optimization of Synthetic Pathways for Stereocontrol and Yield
In chiral resolution, optimization focuses on the choice of the resolving agent and the crystallization conditions to ensure efficient separation of the diastereomers and high recovery of the desired enantiomer. google.com The development of novel resolving agents has been a key area of improvement. google.com Furthermore, integrating a racemization step for the unwanted enantiomer can theoretically double the maximum yield from 50% to nearly 100%. google.com
For biocatalytic routes, optimization is multi-faceted. It includes screening for novel enzymes with the desired stereoselectivity and enhancing their performance through protein engineering. acs.org Reaction conditions such as pH, temperature, substrate concentration, and the use of co-solvents are optimized to maximize enzyme activity and stability. google.com In whole-cell biotransformations, factors like the choice of microbial strain, growth conditions, and cofactor regeneration systems are critical for achieving high productivity and yield. rsc.org The use of biphasic systems (e.g., water-hexane) can also improve substrate availability and product recovery. rsc.org
Ultimately, the choice of the optimal synthetic pathway depends on a balance of factors including stereoselectivity, yield, cost of reagents and catalysts, operational simplicity, and scalability.
Pharmacological Investigations of R Licarbazepine Acetate and Its Enantiomers
Molecular Mechanisms of Action of Dibenzazepine (B1670418) Derivatives
The therapeutic effects of dibenzazepine derivatives are primarily attributed to their interaction with the central nervous system. The core mechanism involves the modulation of ion channels and potential influences on neurotransmitter systems, which collectively stabilize neuronal membranes and reduce hyperexcitability.
Modulation of Voltage-Gated Sodium Channels
The principal mechanism of action for dibenzazepine derivatives, including the active metabolite of (R)-Licarbazepine acetate (B1210297), (R)-Licarbazepine, is the blockade of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to VGSCs, these compounds reduce the influx of sodium ions into the neuron, thereby decreasing neuronal excitability and inhibiting the repetitive firing that is characteristic of seizure activity. patsnap.com
Dibenzazepine derivatives exhibit a state-dependent blockade of VGSCs, showing a higher affinity for the inactivated state of the channel compared to the resting state. This preferential binding to the inactivated state means that the blocking effect is more pronounced in rapidly firing neurons, such as those involved in epileptic discharges, while having less impact on neurons firing at a normal physiological rate. nih.govneupsykey.com (R)-Licarbazepine is recognized as an active voltage-gated sodium channel blocker. researchgate.net However, there are notable differences in the affinity of the enantiomers for different channel states. For instance, (R)-Licarbazepine has been reported to have an approximately fourfold greater affinity for VGSCs in the resting state when compared to (S)-Licarbazepine. neupsykey.com
In studies on human NaV1.7 and NaV1.8 sodium channels, both (R)-Licarbazepine and its S-enantiomer were found to be equipotent in inhibiting inward sodium currents at a holding potential of -80 mV. nih.gov However, the affinity of (S)-Licarbazepine for the inactivated state of these channels was significantly higher—10 to 20 times greater—than that of (R)-Licarbazepine. nih.gov This suggests a greater selectivity of the S-enantiomer for the inactivated state of these particular sodium channel subtypes.
Interaction with Other Ion Channels (e.g., T-type Calcium Channels)
Notably, T-type calcium channels (CaV3.2) have been identified as a target for these compounds. nih.govaesnet.org These channels are involved in controlling neuronal excitability and have been implicated in the pathophysiology of epilepsy. aesnet.org Both (S)-Licarbazepine and (R)-Licarbazepine have been found to potently inhibit human CaV3.2 calcium peak currents. aesnet.org However, comparative studies have demonstrated that (S)-Licarbazepine (eslicarbazepine) inhibits these currents with a significantly higher affinity than (R)-Licarbazepine. aesnet.org The inhibition curves for the blockade of hCaV3.2 calcium peak currents revealed a high-affinity block with an IC50 of 0.43 μM for eslicarbazepine (B1671253) and 6.54 μM for (R)-Licarbazepine. aesnet.org
Some research also suggests a potential interaction with voltage-gated potassium channels. For example, (R)-Licarbazepine may block Kv7.2 potassium channels, an action not observed with (S)-Licarbazepine. neupsykey.com
Potential Influence on Neurotransmitter Systems
The influence of dibenzazepine derivatives on neurotransmitter systems is less well-defined compared to their effects on ion channels. There is some evidence to suggest that these compounds may modulate the release of certain neurotransmitters. For instance, it has been proposed that by stabilizing neuronal membranes through the blockade of sodium channels, these drugs may indirectly reduce the excessive release of the excitatory neurotransmitter glutamate. patsnap.com However, specific studies detailing the direct effects of (R)-Licarbazepine acetate or its active metabolite on neurotransmitter systems are limited.
Comparative Pharmacodynamics of this compound
Understanding the pharmacodynamic properties of this compound in relation to its enantiomer and other established dibenzazepine derivatives is crucial for delineating its specific therapeutic potential.
Comparison with (S)-Licarbazepine (Eslicarbazepine)
(R)-Licarbazepine and (S)-Licarbazepine are the two enantiomers that form the racemic active metabolite of oxcarbazepine (B1677851), known as licarbazepine (B1675244). neupsykey.com Eslicarbazepine acetate is a prodrug that is metabolized almost exclusively to (S)-Licarbazepine. drugbank.com
While both enantiomers are active, (S)-Licarbazepine is generally considered to be the more effective and less toxic of the two, with better penetration of the blood-brain barrier. nih.gov In preclinical models, the administration of (S)-Licarbazepine provided significant protection against maximal electroshock-induced seizures, whereas (R)-Licarbazepine failed to show a protective effect, raising questions about its contribution as an anticonvulsant. ncats.io
As mentioned previously, significant differences exist in their interactions with ion channels. (S)-Licarbazepine demonstrates a much higher affinity for the inactivated state of certain voltage-gated sodium channels and a greater potency in inhibiting T-type calcium channels compared to (R)-Licarbazepine. nih.govaesnet.org Conversely, (R)-Licarbazepine may have a unique interaction with potassium channels that is not shared by its S-enantiomer. neupsykey.com
Stereoselective disposition has also been observed, with the brain exposure to (S)-Licarbazepine being almost twice that of (R)-Licarbazepine in mice. nih.gov
Comparison with Oxcarbazepine and Carbamazepine (B1668303)
Oxcarbazepine is a prodrug that is rapidly metabolized to a racemic mixture of (S)-Licarbazepine and (R)-Licarbazepine. neupsykey.com Therefore, the pharmacological activity of oxcarbazepine is attributable to both enantiomers. In contrast, eslicarbazepine acetate is stereoselectively metabolized primarily to (S)-Licarbazepine. researchgate.net
Carbamazepine, the parent compound of this class, is metabolized via a different pathway that involves the formation of an epoxide metabolite, which is associated with certain side effects. nih.gov Both oxcarbazepine and eslicarbazepine acetate were developed in part to avoid the formation of this epoxide. nih.gov
The primary mechanism of action for all these compounds is the blockade of voltage-gated sodium channels. researchgate.net However, subtle differences in their interaction with different channel subtypes and states, as well as their effects on other ion channels, may account for variations in their clinical profiles. For example, carbamazepine and oxcarbazepine have a higher affinity for VGSCs in the resting state compared to eslicarbazepine, which shows greater selectivity for the inactivated state. nih.gov
Interactive Data Table: Comparative Affinity of Dibenzazepine Derivatives for hCaV3.2 Calcium Channels
| Compound | High Affinity IC50 (μM) |
| (S)-Licarbazepine | 0.43 |
| (R)-Licarbazepine | 6.54 |
| Oxcarbazepine | No significant effect up to 30 μM |
Data sourced from a study on human hCaV3.2 currents. aesnet.org
Interactive Data Table: Comparative Brain Exposure of Licarbazepine Enantiomers in Mice
| Compound | Relative Brain Exposure |
| (S)-Licarbazepine | ~2x |
| (R)-Licarbazepine | 1x |
Data based on a study of stereoselective disposition in mice. nih.gov
Stereoselective Pharmacological Profiles and Their Implications in Therapeutic Contexts
The pharmacological activity of licarbazepine is characterized by significant stereoselectivity, with its enantiomers, (R)-Licarbazepine and (S)-Licarbazepine, exhibiting distinct profiles. This stereoselectivity has profound implications for their therapeutic applications, particularly in the management of epilepsy. (S)-Licarbazepine, also known as eslicarbazepine, is the major active metabolite of the prodrug eslicarbazepine acetate and is primarily responsible for its anticonvulsant effects. frontiersin.orgwikipedia.org Conversely, racemic licarbazepine is the active metabolite of oxcarbazepine. nih.gov
Following oral administration, eslicarbazepine acetate is extensively and rapidly metabolized to (S)-Licarbazepine, which constitutes the vast majority of the circulating active metabolites. frontiersin.orgresearchgate.net The metabolic pathway shows a significant preference for the formation of the (S)-enantiomer. While a minor chiral inversion to (R)-Licarbazepine can occur, the systemic exposure to (R)-Licarbazepine after the administration of eslicarbazepine acetate is minimal. oaji.netbohrium.com In contrast, the metabolism of oxcarbazepine results in a mixture of both enantiomers. nih.govnih.gov
One of the key differences in the pharmacological profiles of the two enantiomers lies in their interaction with voltage-gated sodium channels (VGSCs), a primary target for many antiepileptic drugs. wikipedia.org (S)-Licarbazepine is a potent blocker of these channels, and its mechanism of action involves enhancing the slow inactivation of VGSCs, which helps to reduce the excitability of rapidly firing neurons. nih.govdrugs.com Research indicates that (R)-Licarbazepine is less selective for VGSCs compared to its S-enantiomer. researchgate.net
Further stereoselectivity is observed in their effects on other ion channels. (S)-Licarbazepine has been shown to effectively inhibit high- and low-affinity CaV3.2 calcium channels, a property that is less pronounced with (R)-Licarbazepine. researchgate.net Additionally, (R)-Licarbazepine has demonstrated inhibitory effects on KV7.2 outward currents, which could potentially facilitate repetitive neuronal firing, an effect not observed with (S)-Licarbazepine. researchgate.net
The disposition of the enantiomers within the body also shows stereoselectivity. Studies in animal models have revealed that the brain exposure to (S)-Licarbazepine is almost double that of (R)-Licarbazepine, suggesting preferential penetration of the blood-brain barrier by the S-enantiomer. frontiersin.orgnih.gov This enhanced central nervous system availability of (S)-Licarbazepine likely contributes to its primary role in anticonvulsant activity. Interestingly, the binding of the licarbazepine enantiomers to both human and mouse plasma proteins does not show any enantioselectivity. nih.gov
While (S)-Licarbazepine is the therapeutically desired enantiomer for treating focal-onset seizures, it is important to note that in certain preclinical models of generalized epilepsy, both (S)-Licarbazepine and (R)-Licarbazepine have been observed to potentially exacerbate spike-and-wave discharges. nih.gov This suggests that the therapeutic implications of their stereoselective pharmacology may be context-dependent and specific to the type of epilepsy being treated.
The following table summarizes the key stereoselective pharmacological differences between (R)-Licarbazepine and (S)-Licarbazepine.
| Feature | (R)-Licarbazepine | (S)-Licarbazepine (Eslicarbazepine) |
| Primary Metabolite of | Oxcarbazepine (along with S-Licarbazepine) | Eslicarbazepine Acetate |
| Voltage-Gated Sodium Channel (VGSC) Activity | Less selective blocker | Potent blocker, enhances slow inactivation |
| CaV3.2 Calcium Channel Activity | Less potent blocker | Effective inhibitor of high- and low-affinity currents |
| KV7.2 Potassium Channel Activity | Inhibitory effects | No significant inhibitory effects |
| Blood-Brain Barrier Penetration | Lower | Approximately twice as high as (R)-Licarbazepine |
| Plasma Protein Binding | No stereoselectivity observed | No stereoselectivity observed |
Structure Activity Relationship Studies of R Licarbazepine Acetate
Enantiomeric Contributions to Pharmacological Activity and Selectivity
Licarbazepine (B1675244), the active metabolite of both oxcarbazepine (B1677851) and eslicarbazepine (B1671253) acetate (B1210297), exists as two stereoisomers: (S)-Licarbazepine (also known as eslicarbazepine) and (R)-Licarbazepine nih.gov. While structurally mirror images, these enantiomers exhibit notable differences in their pharmacological profiles and metabolic disposition.
Eslicarbazepine acetate (ESL), a third-generation antiepileptic drug, is stereoselectively metabolized primarily to (S)-Licarbazepine, which is the major contributor to its anticonvulsant effects frontiersin.orgnih.govnih.gov. Following oral administration of ESL, (S)-Licarbazepine constitutes approximately 95% of the circulating active metabolites, with (R)-Licarbazepine being a minor component nih.govfrontiersin.org. In contrast, the metabolism of oxcarbazepine produces a racemic mixture of the active metabolites, with a ratio of (S)-Licarbazepine to (R)-Licarbazepine of approximately 4:1 nih.govnih.gov.
Research indicates that the (S)-enantiomer is not only more abundant but also more pharmacologically potent and efficient at crossing the blood-brain barrier than the (R)-enantiomer nih.gov. The primary mechanism of action for this class of drugs is the modulation of voltage-gated sodium channels (VGSCs) tandfonline.comfrontiersin.org. The anticonvulsant activity is mainly attributed to (S)-Licarbazepine's ability to interact with these channels frontiersin.org. While both enantiomers are active compounds, the pronounced therapeutic efficacy of drugs that produce predominantly the S-form, like eslicarbazepine acetate, underscores the stereoselective nature of their target interactions nih.gov. Studies on the binding of the licarbazepine enantiomers to plasma proteins have shown no enantioselectivity, suggesting that the observed differences in their in-vivo disposition are not dependent on their affinity for these proteins nih.gov.
Influence of Dibenzazepine (B1670418) Nucleus Substitutions on Biological Activity
The biological activity of the dibenzazepine class of drugs is heavily influenced by the chemical substitutions on the core dibenzazepine nucleus tandfonline.com. Carbamazepine (B1668303), oxcarbazepine, and eslicarbazepine acetate all share this fundamental tricyclic structure but differ at the 10,11-position tandfonline.comnih.govnih.gov.
Carbamazepine (CBZ) features a double bond at the 10,11-position. Its metabolism leads to the formation of carbamazepine-10,11-epoxide, an active metabolite that is also implicated in some of the drug's adverse effects nih.govnih.gov.
Oxcarbazepine (OXC) is a 10-keto analogue of carbamazepine. This structural modification was designed to alter the metabolic pathway and avoid the formation of the reactive epoxide metabolite tandfonline.com. OXC is a prodrug that is rapidly reduced to the active metabolites, (S)-Licarbazepine and (R)-Licarbazepine tandfonline.comwikipedia.org.
(R)-Licarbazepine Acetate and its enantiomer are derived from licarbazepine, which has a 10-hydroxy group. This structural feature is the result of the metabolic reduction of oxcarbazepine's 10-keto group. The acetate ester at this position, as in this compound, enhances bioavailability google.com.
This molecular variation at the 10,11-position is a key determinant of the metabolic fate of these drugs. The presence of the hydroxyl group in licarbazepine and its subsequent acetylation in this compound prevents the formation of epoxide intermediates, which may contribute to a more favorable tolerability profile compared to carbamazepine nih.govnih.gov. Furthermore, the specific stereochemistry at the 10-position, differentiating the (R) and (S) enantiomers, dictates the potency and selectivity of the interaction with biological targets, as discussed in the following section.
Stereochemical Determinants of Ion Channel Interactions
The primary mechanism of action for licarbazepine enantiomers involves the inhibition of voltage-gated ion channels, particularly sodium and calcium channels tandfonline.comnih.gov. Stereochemistry plays a critical role in the potency and nature of these interactions.
T-Type Calcium Channels: In addition to sodium channels, licarbazepine enantiomers also interact with T-type calcium channels, specifically the Caᵥ3.2 subtype, which is important in controlling neuronal excitability nih.govaesnet.org. Research has demonstrated a significant difference in potency between the two enantiomers in inhibiting these channels. Both (S)-Licarbazepine and (R)-Licarbazepine inhibit hCaᵥ3.2 calcium peak currents, but (S)-Licarbazepine does so with substantially higher affinity aesnet.org.
The inhibition curves for the blockade of hCaᵥ3.2 channels were best fitted with a two-site binding model, revealing both high-affinity and low-affinity binding sites for both enantiomers aesnet.org.
| Compound | High-Affinity IC₅₀ (µM) | Low-Affinity IC₅₀ (µM) |
|---|---|---|
| (S)-Licarbazepine (Eslicarbazepine) | 0.43 | 62.61 |
| (R)-Licarbazepine | 6.54 | 883.10 |
As shown in the table, (S)-Licarbazepine is approximately 15 times more potent than (R)-Licarbazepine at the high-affinity binding site of the Caᵥ3.2 channel aesnet.org. This stereospecific interaction highlights how the precise three-dimensional arrangement of atoms in each enantiomer determines the strength of its binding to the ion channel, ultimately influencing its pharmacological effect. In contrast, neither enantiomer markedly affects hCaᵥ2.1 (P/Q-type) calcium channels, indicating a degree of selectivity in their ion channel activity aesnet.org.
Analytical Chemistry Research for R Licarbazepine Acetate
Development and Validation of Enantioselective Chromatographic Methods
The separation and quantification of the (R)-enantiomer from its (S)-counterpart, Eslicarbazepine (B1671253) Acetate (B1210297), require specialized chiral separation techniques. Various chromatographic methods have been developed and validated to achieve this, ensuring that the enantiomeric purity of the active pharmaceutical ingredient can be accurately monitored.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of chiral compounds like Licarbazepine (B1675244) Acetate. Researchers have developed robust methods utilizing various chiral stationary phases (CSPs) to achieve effective separation.
One successful approach involves the use of a beta-cyclodextrin-based column (LichroCART 250-4 ChiraDex, 5 µm). nih.gov A chiral reversed-phase HPLC-UV method was developed for the simultaneous determination of eslicarbazepine acetate, oxcarbazepine (B1677851), S-licarbazepine, and R-licarbazepine. nih.gov The separation was achieved with an isocratic elution using a mobile phase of water-methanol (88:12, v/v) at a flow rate of 0.7 mL/min, with detection at 225 nm. nih.gov This method was validated and showed good linearity, precision, and accuracy, with a limit of quantification (LOQ) of 0.4 µg/mL for all compounds. nih.gov
Another strategy employs cellulose-based CSPs. A method was developed using a cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) immobilized column (Chiralpak IC-3). researchgate.net This method demonstrated versatility, achieving good chiral selectivity under both polar organic mode (POM) and normal phase (NP) conditions. researchgate.net In POM, with 100% acetonitrile (B52724) as the mobile phase, a resolution of nearly three was achieved. researchgate.net Under NP conditions, using dichloromethane:ethanol (90:10, v/v), the resolution improved to almost six. researchgate.net These methods are suitable for estimating the (R)-enantiomer in bulk drug samples down to a 0.1% level. researchgate.net
Similarly, a Chiralpak AD-H column has been utilized to determine the chiral purity of Eslicarbazepine Acetate. google.com This method employed a mobile phase of n-Heptane/Ethanol (85/15) at a flow rate of 1.5 ml/min, achieving an enantiomeric excess of 99.8%. google.com
Table 1: HPLC Methodologies for Enantioselective Separation
| Parameter | Method 1 nih.govresearchgate.net | Method 2 researchgate.net (Normal Phase) | Method 3 google.com |
|---|---|---|---|
| Stationary Phase | LichroCART 250-4 ChiraDex (beta-cyclodextrin, 5 µm) | Chiralpak IC-3 (cellulose tris-(3,5-dichlorophenylcarbamate)) | Chiralpak AD-H (5 µm) |
| Mobile Phase | Water-Methanol (88:12, v/v) | Dichloromethane-Ethanol (90:10, v/v) | n-Heptane-Ethanol (85:15, v/v) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 225 nm | UV at 240 nm | UV at 210 nm |
| Resolution | Not specified | ~6 | Not specified |
| LOQ | 0.4 µg/mL | Suitable for 0.1% level | Not specified |
For higher sensitivity and specificity, particularly in complex biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed. These methods are capable of simultaneously quantifying Eslicarbazepine Acetate, its active metabolite Eslicarbazepine (S-Licarbazepine), the (R)-enantiomer (R-Licarbazepine), and the related compound Oxcarbazepine. nih.gov
A validated enantioselective LC-MS/MS method utilized a Daicel CHIRALCEL OD-H column (5 µm, 50 mm × 4.6 mm) for chromatographic separation. nih.govrfppl.co.in The mobile phase consisted of 80% n-hexane and 20% ethanol/isopropyl alcohol (66.7/33.3, v/v) with a flow rate of 0.8 mL/min. nih.gov Quantification was performed using positive ion electrospray ionization mass spectrometry. nih.govrfppl.co.in The method demonstrated excellent performance characteristics in accordance with FDA regulations. nih.gov Linearity for (R)-Licarbazepine was established over the range of 50.0-25,000.0 ng/mL, with a lower limit of quantification (LLOQ) of 50.0 ng/mL in human plasma. nih.gov The intra- and inter-day coefficient of variation for (R)-Licarbazepine was less than 12.6%, and the accuracy was between 98.7% and 107.2%. nih.gov
Table 2: LC-MS/MS Method Validation Parameters for (R)-Licarbazepine
| Validation Parameter | Result researchgate.netnih.gov |
|---|---|
| Linearity Range | 50.0–25,000.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50.0 ng/mL |
| Intra-day Precision (%CV) | < 12.6% |
| Inter-day Precision (%CV) | < 12.6% |
| Accuracy | 98.7%–107.2% |
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, cost-effective alternative for the analysis of Eslicarbazepine Acetate and its degradation products. A stability-indicating HPTLC method has been developed for the determination of the bulk drug. The analysis was performed on pre-coated silica (B1680970) gel 60 F-254 aluminum plates. The optimized mobile phase, consisting of toluene: methanol: acetone (B3395972) (6: 2: 2 v/v/v), provided a well-defined peak for Eslicarbazepine Acetate at an Rf value of 0.67 ± 0.02.
This HPTLC method was validated and used in forced degradation studies to demonstrate its stability-indicating capability. The drug was subjected to hydrolytic (acid and base), oxidative, thermal, and photolytic stress conditions. The method was able to effectively separate the intact drug from its degradation products, proving its utility for stability testing. While this specific study did not focus on chiral separation, the principles of chiral TLC, which involve using a chiral stationary phase or a chiral additive in the mobile phase, could be applied to develop an enantioselective TLC method for (R)-Licarbazepine Acetate. wikipedia.org
Impurity Profiling and Characterization in Active Pharmaceutical Ingredients
Ensuring the purity of an active pharmaceutical ingredient (API) is a critical aspect of quality control. This involves identifying and characterizing any impurities, which can originate from the manufacturing process (process-related) or from the degradation of the drug substance over time (degradation products).
During the manufacturing and storage of Eslicarbazepine Acetate, various impurities can arise. HPLC analysis of several batches of the API revealed the presence of an unknown process-related impurity at a relative retention time (RRT) of 1.48, typically in the range of 0.05–0.08%. nih.gov This impurity was consistently observed along with other known impurities. nih.gov
Forced degradation studies are essential for identifying potential degradation impurities. Using an HPTLC method, Eslicarbazepine Acetate was subjected to stress conditions as per ICH guidelines. The drug was exposed to 1 M HCl and 0.1 M NaOH (hydrolysis), 5% v/v H2O2 (oxidation), dry heat, and photolytic conditions. The developed HPTLC method was able to resolve the degradation products from the parent drug, confirming its stability-indicating nature.
The definitive identification of unknown impurities requires advanced spectroscopic and spectrometric techniques. The unknown process-related impurity detected at RRT 1.48 was characterized using a combination of LC-MS/MS, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. nih.gov
Initial analysis by LC-ESI/MS/MS provided crucial information about the molecular weight and fragmentation pattern of the impurity. nih.gov Based on this data and an evaluation of the synthetic pathway of Eslicarbazepine Acetate, a potential structure was proposed. nih.gov
To confirm this proposed structure, the impurity was independently synthesized. nih.gov The synthesized compound was then subjected to extensive characterization. One-dimensional (1H and 13C) and two-dimensional (1H–1H COSY) NMR experiments were conducted to unambiguously determine the connectivity of atoms within the molecule. nih.gov The spectroscopic data from MS, NMR, and IR for the synthesized compound matched that of the impurity found in the API batches. nih.gov Based on this comprehensive analysis, the impurity was unequivocally identified as 5-carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate. nih.gov It was proposed that this impurity forms due to the presence of propionic anhydride (B1165640) in the acetic anhydride reagent used during synthesis. nih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Eslicarbazepine Acetate ((S)-Licarbazepine Acetate) |
| Eslicarbazepine ((S)-Licarbazepine) |
| (R)-Licarbazepine |
| Oxcarbazepine |
Stability-Indicating Analytical Methods for Research Materials
The development of robust, stability-indicating analytical methods is a cornerstone of pharmaceutical research and development. For chiral molecules such as this compound, these methods are critical for ensuring the quality, efficacy, and safety of the drug substance by accurately quantifying the active pharmaceutical ingredient (API) and separating it from any process-related impurities and degradation products that may form under various environmental conditions. This section details the research into such methods for this compound, with a focus on chromatographic techniques capable of demonstrating specificity and stability.
Forced degradation studies are an integral part of developing stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The goal is to generate potential degradation products and develop an analytical method that can resolve these degradants from the parent compound and from each other.
Research into the stability of the racemic compound, Eslicarbazepine Acetate, has shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, with slight degradation observed under photolytic and dry heat conditions. nih.govresearchgate.net
One study subjected Eslicarbazepine Acetate to a range of stress conditions, including acidic, basic, neutral hydrolysis, and oxidative stress, finding significant degradation in these environments. researchgate.net The ability to separate these degradation products is a key indicator of a method's stability-indicating power. researchgate.net
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for developing stability-indicating methods due to their high resolution, sensitivity, and rapid separation capabilities. rfppl.co.in
High-Performance Liquid Chromatography (HPLC)
Several stability-indicating HPLC methods have been developed for the analysis of Eslicarbazepine Acetate. A common approach involves reversed-phase chromatography with a C18 column. researchgate.net One such method utilized a gradient mixture of a phosphate (B84403) buffer/methanol solution and an acetonitrile/methanol/water solution to successfully resolve the main compound from its impurities and degradation products within a 20-minute run time. researchgate.net This method was validated according to International Conference on Harmonization (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness. researchgate.net
Another developed RP-HPLC method for Eslicarbazepine Acetate and its impurities employed an isocratic mobile phase of 0.1% orthophosphoric acid buffer, methanol, and acetonitrile. iosrjournals.org This method demonstrated high degradation of the analyte under basic conditions and proved specific in the presence of degradants, as confirmed by photodiode array (PDA) detection. iosrjournals.org
For the specific challenge of separating enantiomers, which is crucial for this compound, chiral chromatography is necessary. A study focused on the chiral separation of Eslicarbazepine Acetate and its (R)-enantiomer identified a cellulose tris-(3,5-dichlorophenylcarbamate) immobilized column (Chiralpak IC-3) as effective. researchgate.net This research developed methods in both polar organic mode (using 100% acetonitrile) and normal phase mode (using dichloromethane:ethanol) to achieve good resolution between the enantiomers. researchgate.net
Another enantioselective HPLC-UV method was developed for the simultaneous determination of eslicarbazepine acetate, its metabolites S-licarbazepine and R-licarbazepine, and oxcarbazepine in human plasma using a beta-cyclodextrin (B164692) column (LichroCART 250-4 ChiraDex). nih.gov
The table below summarizes the conditions for a representative stability-indicating RP-HPLC method developed for Eslicarbazepine Acetate.
| Parameter | Conditions |
| Column | Zorbax SB C-18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient mixture of Solvent A and Solvent B |
| Solvent A: 0.01 M KH2PO4 and Methanol (80:20) | |
| Solvent B: Acetonitrile, Methanol, and Water (75:5:20 v/v) | |
| Run Time | 20 minutes |
| Detection | UV |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers advantages over conventional HPLC, including faster analysis times, better resolution, and higher sensitivity. bohrium.com A stability-indicating UPLC method was developed for Eslicarbazepine Acetate that demonstrated significant degradation only under alkaline hydrolytic conditions, with the drug remaining stable under other stress conditions. This method utilized a C18 column and a gradient mobile phase system. The development of this method highlighted the superior performance of UPLC in terms of speed and resolution for stability studies. bohrium.com
The following table outlines the chromatographic conditions for a stability-indicating UPLC method.
| Parameter | Conditions |
| Column | Waters Acquity BEH C18 (150 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Mobile Phase A: 0.01M potassium dihydrogen orthophosphate and acetonitrile (90:10 v/v) |
| Mobile Phase B: acetonitrile-water-methanol (75:5:25 v/v) | |
| Ratio: 50:50 (v/v) | |
| Flow Rate | 0.2 ml/min |
| Injection Volume | 2µl |
High-Performance Thin-Layer Chromatography (HPTLC)
A validated stability-indicating HPTLC method has also been developed for the estimation of Eslicarbazepine Acetate. nih.gov This method employed a mobile phase of toluene, methanol, and acetone and was able to effectively separate the drug from its degradation products formed under hydrolytic, oxidative, and dry heat conditions. nih.gov The different Rf values for the degradants indicated the method's specificity. nih.gov
The results of a forced degradation study using this HPTLC method are summarized below.
| Stress Condition | Number of Degradation Products | Rf Values of Degradants |
| Acid Hydrolysis | 2 | 0.06 ± 0.02, 0.17 ± 0.02 |
| Base Hydrolysis | 3 | 0.07 ± 0.02, 0.18 ± 0.02, 0.70 ± 0.02 |
| Oxidative (H2O2) | 3 | 0.05 ± 0.02, 0.16 ± 0.02, 0.19 ± 0.02 |
| Dry Heat | 2 | 0.77 ± 0.02, 0.88 ± 0.02 |
| Photochemical | 1 | 0.51 ± 0.02 |
Data sourced from a study on Eslicarbazepine Acetate forced degradation. nih.gov
Preclinical Research and Translational Studies Involving R Licarbazepine Acetate
In Vitro Electrophysiological Investigations on Neuronal and Cardiac Ion Channels
The primary mechanism of action for the dibenzazepine (B1670418) family of compounds involves the blockade of voltage-gated sodium channels (VGSCs). nih.govresearchgate.net In vitro studies have sought to characterize the specific interactions of (R)-licarbazepine with these channels, often in comparison to its more clinically prominent S-enantiomer.
Voltage-Gated Sodium Channel Isoform Specificity (e.g., Nav1.1, Nav1.2, Nav1.3, Nav1.5)
Direct and comprehensive data on the isoform-specific effects of (R)-licarbazepine are limited in publicly available literature, as most research has centered on (S)-licarbazepine. However, comparative studies provide some insight. In studies using human Nav1.7 and Nav1.8 sodium channels expressed in CHO cells, (R)-licarbazepine was found to be equipotent to (S)-licarbazepine in inhibiting the inward sodium currents. researchgate.net Despite this, the affinity of (S)-licarbazepine for the inactivated state of these channels was noted to be higher than that of (R)-licarbazepine. researchgate.net
Investigations on other specific isoforms such as the neuronal channels Nav1.1, Nav1.2, and Nav1.3, or the cardiac channel Nav1.5, for the (R)-enantiomer are not extensively detailed in published research. Studies on murine neuroblastoma N1E-115 cells, which express Nav1.1, Nav1.2, Nav1.3, Nav1.6, and Nav1.7, have focused on the effects of eslicarbazepine (B1671253) acetate (B1210297) and (S)-licarbazepine. nih.govresearchgate.netnih.gov
Impact on Channel Activation and Inactivation Kinetics
The functional consequence of VGSC blockade by antiepileptic drugs is heavily dependent on their affinity for different channel states (resting, activated, inactivated) and their effect on the kinetics of activation and inactivation. (R)-licarbazepine demonstrates different properties compared to its S-enantiomer. The affinity of (R)-licarbazepine for VGSCs in the resting state versus the inactivated state is reportedly four times greater than that of (S)-licarbazepine. researchgate.net This suggests a lower selectivity for the inactivated state, which is characteristic of rapidly firing neurons during seizure activity. In contrast, (S)-licarbazepine shows a greater selectivity for the inactive state of VGSCs over the resting state when compared to (R)-licarbazepine, carbamazepine (B1668303), and oxcarbazepine (B1677851). nsolns.com This enhanced selectivity for the inactive state is thought to contribute to a better therapeutic profile by preferentially targeting pathological neuronal activity. researchgate.netnsolns.com
While detailed kinetic parameters (e.g., shifts in the voltage of half-maximal inactivation, time constants for recovery) for (R)-licarbazepine are not as thoroughly documented as for other related compounds, the available data point towards it being less effective at stabilizing the slow-inactivated state of VGSCs compared to (S)-licarbazepine. aesnet.org
Animal Models of Neurological Disorders
Efficacy Assessments in Epilepsy Models
The anticonvulsant efficacy of (R)-Licarbazepine Acetate has been evaluated in standard preclinical epilepsy models, where it has generally shown lower potency than its S-enantiomer. In the maximal electroshock (MES) test in rats, a model for generalized tonic-clonic seizures, this compound was found to be approximately half as potent as (S)-licarbazepine acetate. nih.gov
In a corneal kindling model in mice, which represents the development and propagation of focal seizures, (R)-licarbazepine was found to be ineffective at retarding kindling development, whereas (S)-licarbazepine demonstrated a clear antiepileptogenic effect. researchgate.net
| Animal Model | Compound | Finding | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) Test (Rat) | This compound | Approximately 50% less potent than (S)-Licarbazepine Acetate. | nih.gov |
| Corneal Kindling (Mouse) | (R)-Licarbazepine | Ineffective in retarding kindling development. | researchgate.net |
Investigations in Models of Neuropathic Pain and Anxiety
Based on a comprehensive review of publicly available scientific literature, there are no specific preclinical studies investigating the efficacy of isolated this compound in animal models of neuropathic pain or anxiety. Research into non-epileptic indications for dibenzazepine compounds has focused on parent drugs like oxcarbazepine or the more active (S)-licarbazepine metabolite of eslicarbazepine acetate. researchgate.netnih.gov
Analysis of Seizure Exacerbation in Genetic Generalized Epilepsy Models
While some sodium channel-blocking drugs are effective for focal seizures, they can paradoxically worsen seizures in certain genetic generalized epilepsies. nih.govresearchgate.net The effect of (R)-licarbazepine has been specifically tested in a mouse model of genetic generalized epilepsy harboring the human GABA-A receptor γ2(R43Q) mutation, which is prone to spike-and-wave discharges (SWDs). nih.govresearchgate.net
In this model, administration of (R)-licarbazepine at a dose of 20 mg/kg significantly increased the number of SWDs, while the duration of the discharges remained unaffected. nih.gov This pro-epileptic effect was also observed with oxcarbazepine and (S)-licarbazepine, suggesting that seizure exacerbation in generalized epilepsies is a common mechanistic feature for this class of compounds. nih.govresearchgate.net
| Animal Model | Compound | Dose | Effect on Spike-and-Wave Discharges (SWDs) | Reference |
|---|---|---|---|---|
| GABA-A γ2(R43Q) Mutation Mouse | (R)-Licarbazepine | 20 mg/kg | Significant increase in the number of SWDs. | nih.gov |
Toxicological and Safety Pharmacology Studies of Enantiomers
The preclinical evaluation of chiral compounds often necessitates separate toxicological assessments of individual enantiomers, as they can exhibit different pharmacological and toxicological profiles. In the case of licarbazepine (B1675244) acetate, the focus of preclinical research has predominantly been on the (S)-enantiomer, known as eslicarbazepine acetate. However, some studies have provided insights into the comparative effects of the (S)- and (R)-enantiomers.
A study in a mouse model of genetic generalized epilepsy investigated the effects of oxcarbazepine and its enantiomeric metabolites, (S)-licarbazepine and (R)-licarbazepine. nih.gov The research found that both (S)-licarbazepine and (R)-licarbazepine significantly increased the number of spike-and-wave discharges, suggesting that both enantiomers may have the potential to exacerbate seizures in this specific context. nih.gov Further research has also shown differential activity at certain ion channels; for instance, eslicarbazepine (BIA 2-194) and (R)-licarbazepine (BIA 2-195) displayed different potencies at the CaV3.2 (T-type) calcium channel, with IC50 values of 380 nM and 4.84 µM, respectively. fda.gov
Organ-Specific Toxicity Research
Preclinical toxicology studies for eslicarbazepine acetate have identified several target organs. In long-term studies involving juvenile dogs, notable effects on the immune system, bone marrow, and bone density were observed. fda.gov
Specifically, a 10-month toxicity study in juvenile dogs revealed lymphoid depletion in lymphoid tissues and bone marrow hypocellularity at all tested doses. fda.gov Consequently, a No-Observed-Adverse-Effect-Level (NOAEL) could not be established in this study for these effects. fda.gov The same study also identified effects on bone parameters. In female juvenile dogs, bone mineral content, bone area, and bone mineral density were decreased at the end of the dosing period, although these effects were not present after a 2-month recovery period. fda.gov
In prelicensure clinical trials, rare instances of liver-related adverse events were noted for eslicarbazepine acetate, including a single case of hepatitis with jaundice. nih.gov However, long-term follow-up studies in patients treated for an average of two years did not show statistically significant changes in liver function tests such as ALT and AST. nih.gov Additionally, dose-dependent decreases in serum T3 and T4 thyroid hormone values have been observed. hres.ca
Specific organ-toxicity studies focusing solely on this compound are not extensively detailed in the available scientific literature.
| Organ System | Finding | Study Details | Notes |
|---|---|---|---|
| Immune System/Hematopoietic | Lymphoid depletion in lymphoid tissues | 10-month oral toxicity study in juvenile dogs | Observed at all doses; NOAEL not established. fda.gov |
| Immune System/Hematopoietic | Bone marrow hypocellularity | 10-month oral toxicity study in juvenile dogs | Observed at all doses; associated with premature deaths in some cases. fda.gov |
| Skeletal | Decreased bone mineral content, area, and density | 10-month oral toxicity study in juvenile dogs | Observed in female dogs at all dose groups; reversible after a 2-month recovery period. fda.gov |
Developmental and Reproductive Toxicity Investigations
Developmental and reproductive toxicology studies have been conducted for eslicarbazepine acetate in several animal species. These studies revealed evidence of developmental toxicity, including teratogenicity, at clinically relevant doses. fda.govapotex.com
In studies where pregnant mice were administered eslicarbazepine acetate during the period of organogenesis, increased incidences of fetal malformations were observed at all tested doses. fda.gov Fetal growth retardation was also noted at mid and high doses. fda.gov A no-effect dose for these adverse developmental effects was not identified in mice. fda.gov
Similarly, studies in pregnant rabbits receiving oral eslicarbazepine acetate during organogenesis resulted in fetal growth retardation and an increased incidence of skeletal variations. fda.gov In rats, the compound was shown to cause embryolethality. fda.govapotex.com The teratogenic effects in mice and rabbits occurred at doses that were not toxic to the maternal animals, a point of concern in developmental toxicology. fda.gov
| Species | Timing of Exposure | Observed Effects | Reference |
|---|---|---|---|
| Mouse | Organogenesis | Increased incidence of fetal malformations (teratogenicity), fetal growth retardation. | fda.govfda.gov |
| Rabbit | Organogenesis | Fetal growth retardation, increased incidence of skeletal variations. | fda.govfda.gov |
| Rat | Organogenesis | Embryolethality. | fda.govapotex.com |
Immunotoxicity and Hematological Impact Studies
Preclinical studies with eslicarbazepine acetate have pointed to the immune system as a potential target for toxicity, particularly in juvenile animals. A 10-month study in juvenile dogs revealed apparent immunotoxicity at all doses tested, with findings including lymphoid depletion and bone marrow hypocellularity. fda.gov These effects were considered serious and resulted in spontaneous deaths and moribund sacrifices in the study. fda.gov A clear NOAEL for these immunotoxic effects was not established, prompting regulatory bodies to recommend further juvenile animal studies to better characterize the risk. fda.gov
In the clinical setting, allergic reactions have been reported. An analysis of pooled data from pediatric clinical trials of adjunctive eslicarbazepine acetate found that allergic reactions occurred in 5% of children treated with the drug, compared to 1.3% in the placebo group. aesnet.org These reactions were generally non-serious and included allergic dermatitis and rash. aesnet.org However, one serious case of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) was reported, which led to discontinuation of the drug. aesnet.org
There are no specific immunotoxicity or hematological impact studies available in the public domain for this compound.
Evaluation of Physical Dependence and Withdrawal Behaviors
The potential for physical dependence and withdrawal is an important consideration for centrally-acting drugs. The potential for eslicarbazepine acetate to produce withdrawal symptoms has been evaluated in both pooled analyses of clinical trials and specific abuse liability studies.
A pooled analysis of ten placebo-controlled trials examined adverse events following the abrupt discontinuation of eslicarbazepine acetate. aesnet.org The incidence of adverse events within 7 days after abrupt cessation was low and comparable to that of placebo. aesnet.org The analysis concluded that abrupt discontinuation of eslicarbazepine acetate did not appear to be associated with adverse events suggestive of physical dependence, and there was no evidence of a withdrawal-emergent syndrome. aesnet.org The study specifically noted no reports of hallucinations, autonomic hyperactivity, or perceptual disturbances, which can be indicators of physical dependence. aesnet.org
Preclinical or clinical studies specifically designed to evaluate the physical dependence and withdrawal behaviors of this compound have not been identified in the reviewed literature.
| Endpoint | Eslicarbazepine Acetate (800-2400mg) | Alprazolam (1.5mg & 3.0mg) | Placebo | Reference |
|---|---|---|---|---|
| Drug-Liking VAS (Emax) | Significantly lower than both alprazolam doses. Higher doses were minimally but significantly higher than placebo. | Significantly higher than placebo and all eslicarbazepine acetate doses. | Baseline | nih.govresearchgate.net |
| Overall Abuse Liability | Considered to have less abuse liability than alprazolam. | Confirmed abuse potential as per study design. | N/A | nih.govresearchgate.net |
Challenges and Future Directions in R Licarbazepine Acetate Research
Optimization of Drug Development Strategies for Stereoisomers
The development of stereoisomers like (R)-Licarbazepine Acetate (B1210297) presents unique challenges and opportunities. Chirality is a critical factor in drug design, as enantiomers of a chiral drug can exhibit different pharmacological and pharmacokinetic properties. nih.govresearchgate.netijpsjournal.com Biological systems, such as enzymes and receptors, are chiral and can interact differently with each enantiomer. nih.govresearchgate.net
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established guidelines for the development of new stereoisomeric drugs, emphasizing the need to characterize the absolute stereochemistry early in the development process. nih.govfda.gov These guidelines recommend that the manufacturing process and clinical trials should include methods for stereo-specific identification and assaying of activity. fda.gov
A key strategy in the development of stereoisomers is the "chiral switch," which involves transitioning from a racemic mixture (a 50:50 mixture of enantiomers) to a single, more active enantiomer. nih.govresearchgate.net This approach can lead to improved therapeutic outcomes, reduced side effects, and an extension of patent protection. nih.govresearchgate.netchiralpedia.com The development of eslicarbazepine (B1671253) acetate was based on the premise that the S-licarbazepine enantiomer would be more effective and have a better safety profile than R-licarbazepine. nih.gov
Key Considerations in Stereoisomer Drug Development:
| Aspect | Importance |
|---|---|
| Stereoselective Synthesis | To produce a single, desired enantiomer. nih.gov |
| Chiral Analytical Methods | To separate and quantify enantiomers. nih.gov |
| Pharmacokinetic Profiling | To determine the absorption, distribution, metabolism, and excretion of each enantiomer. fda.gov |
| Pharmacodynamic Evaluation | To assess the pharmacological and toxicological effects of each enantiomer. fda.gov |
The decision to develop a single enantiomer versus a racemate is complex and depends on factors such as in vivo racemization and the elimination kinetics of the enantiomers. researchgate.net
Emerging Research Areas and Potential Beyond Epilepsy (e.g., Oncology Applications related to Ion Channels)
The primary mechanism of action of (R)-Licarbazepine Acetate's active metabolite involves the modulation of ion channels. nih.gov Dysregulation of ion channels is not only implicated in epilepsy but is also a common feature in cancer. nih.gov This has opened up new avenues of research exploring the potential of ion channel modulators in oncology. nih.gov
Alterations in the expression and activity of ion channels can influence various cellular processes that are fundamental to cancer progression, such as proliferation, differentiation, and migration. nih.govmdpi.com Consequently, blocking the activity of certain ion channels has been shown to impair tumor growth in both in vitro and in vivo models. nih.gov
Ion Channels as Therapeutic Targets in Cancer:
| Ion Channel Type | Role in Cancer | Potential Therapeutic Application |
|---|---|---|
| Voltage-gated Na+ channels (VGSCs) | Potentiate invasion and metastasis. frontiersin.org | Inhibitors could potentially be used as anti-invasion agents. frontiersin.org |
| Voltage-gated Ca2+ channels (VGCCs) | Auxiliary subunits have both oncogenic and tumor-suppressive effects. nih.gov | Targeting specific subunits could be a therapeutic strategy. nih.gov |
| K+ channels | Often control the proliferation of non-excitable cells. nih.gov | Blockers may inhibit cancer growth. nih.gov |
Research into the role of specific ion channel isoforms, such as Nav1.5, which is inhibited by eslicarbazepine, in cancer is a growing field. frontiersin.org The findings that eslicarbazepine acetate and its active metabolite inhibit the Nav1.5 isoform could pave the way for future investigations into their potential as anti-cancer agents. frontiersin.org
Strategies for Addressing Pharmacokinetic Variability in Research Populations
Pharmacokinetic variability, which refers to the differences in drug absorption, distribution, metabolism, and excretion among individuals, can significantly impact the efficacy and safety of a drug. unil.ch This variability is influenced by a range of factors, including genetics, age, disease state, and concomitant medications. unil.ch
Studies on eslicarbazepine acetate have revealed extensive inter-individual pharmacokinetic variability. sci-hub.senih.govresearchgate.net For instance, a 25-fold difference in the concentration-to-dose ratio has been observed among patients. sci-hub.senih.gov This highlights the need for strategies to manage this variability in both clinical research and practice.
Approaches to Manage Pharmacokinetic Variability:
| Strategy | Description | Application |
|---|---|---|
| Therapeutic Drug Monitoring (TDM) | Involves measuring drug concentrations in the blood to guide dosage adjustments. researchgate.net | Can be useful for assessing adherence and personalizing doses. bohrium.comnih.gov |
| Individualized Dosing | Tailoring the dosage regimen to the specific characteristics of a patient. unil.ch | Critical for optimizing therapy, especially for drugs with a narrow therapeutic window. unil.ch |
| Pharmacogenetic Testing | Identifying genetic variations that can affect drug metabolism and response. nih.gov | Can help in predicting an individual's pharmacokinetic profile. nih.gov |
| Inclusive Clinical Trials | Ensuring that clinical trial populations are diverse and representative of the real-world patient population. | Helps in understanding pharmacokinetic variability across different demographic groups. |
| Model-Informed Precision Dosing (MIPD) | Utilizes population pharmacokinetic/pharmacodynamic models to guide individualized dosing. researchgate.net | Can enhance the management of diseases by accounting for interindividual variability. researchgate.net |
Future research will likely focus on developing and implementing these strategies to optimize the therapeutic use of this compound and other antiepileptic drugs, ensuring that patients receive the most effective and safest treatment possible. biomerieuxconnection.com
Q & A
Q. How can advanced imaging techniques elucidate this compound’s blood-brain barrier (BBB) penetration kinetics?
- Methodological Answer :
- PET Imaging : Radiolabel this compound with <sup>11</sup>C and quantify brain uptake in non-human primates.
- In Situ Perfusion Models : Measure permeability-surface area (PS) product in rat BBB; reported PS = 0.05 μL/min/g, indicating moderate penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
